molecular formula C3F9O9PrS3 B1366327 Praseodymium(III) trifluoromethanesulfonate CAS No. 52093-27-3

Praseodymium(III) trifluoromethanesulfonate

Cat. No. B1366327
CAS RN: 52093-27-3
M. Wt: 588.1 g/mol
InChI Key: ROUBZIWQWFQCHU-UHFFFAOYSA-K
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Description

Praseodymium(III) trifluoromethanesulfonate, also known as Praseodymium(III) triflate, is a water-tolerant Lewis acid . It is an efficient catalyst employed for the synthesis of α-aminonitrile, via condensation of aldehydes, amines, and trimethylsilyl cyanide .


Synthesis Analysis

Praseodymium(III) trifluoromethanesulfonate is used as a catalyst in various reactions. For instance, it has been employed as a catalyst for the Aldol reaction of silyl enol ethers with aldehydes .


Molecular Structure Analysis

The molecular formula of Praseodymium(III) trifluoromethanesulfonate is (CF3SO3)3Pr . Its molecular weight is 588.12 g/mol . The SMILES string representation is [Pr+3]. [O-]S(=O)(=O)C(F)(F)F. [O-]S(=O)(=O)C(F)(F)F. [O-]S(=O)(=O)C(F)(F)F .


Chemical Reactions Analysis

Praseodymium(III) trifluoromethanesulfonate has been used as a catalyst in various chemical reactions. It was employed as a catalyst for the aqueous aza-Diels-Alder reactions of aldehydes and dienes . It was also used as a catalyst for the Aldol reaction of silyl enol ethers with aldehydes .


Physical And Chemical Properties Analysis

Praseodymium(III) trifluoromethanesulfonate has a molecular weight of 588.1 g/mol . It has 0 hydrogen bond donors, 18 hydrogen bond acceptors, and 0 rotatable bonds . Its exact mass and monoisotopic mass are 587.76373 g/mol . The topological polar surface area is 197 Ų , and it has a complexity of 145 .

Scientific Research Applications

Catalyst in Synthesis

Praseodymium trifluoromethanesulfonate is identified as an efficient and recyclable catalyst. It is particularly useful in the synthesis of α-aminonitrile through a one-pot, three-component condensation of aldehydes, amines, and trimethylsilyl cyanide at room temperature (De & Gibbs, 2005). Additionally, it catalyzes the solvent-free synthesis of pyrroles, specifically through Paal–Knorr condensation of 2,5-hexadione with primary amines, yielding excellent results (De, 2008).

Complex Formation

Praseodymium(III) trifluoromethanesulfonate plays a critical role in forming complexes with other compounds. For instance, it reacts with organofluorotitanate ligands to form complexes exhibiting coordination numbers of 12 in praseodymium and 11 in neodymium (Pevec et al., 2003). Similarly, it combines with N-substituted 1,3,5-triazacyclohexanes to form complexes with distinct crystal and molecular structures, as determined by X-ray diffraction (Köhn et al., 2002).

Structural Analysis

In a study focusing on the structure of praseodymium(III) trifluoromethanesulfonate, it was found that trifluoromethanesulfonate anions form bridges in a colorless compound, leading to a nine-coordinate, distorted tricapped trigonal-prismatic environment around the PrIII atom (Apostolidis & Walter, 2012).

Spectroscopic Applications

Praseodymium-doped crystals, including lanthanum trifluoride, exhibit unique absorption and fluorescence spectra. This study demonstrated shifts in the center of gravity of each J level, correlating to changes in covalence in the chemical bonds of the praseodymium ion (Wong et al., 1963).

Environmental Applications

In environmental science, praseodymium(III) trifluoromethanesulfonate is used for the removal of praseodymium ions from aqueous solutions. This involves the entrapment of brown seaweeds in polysulfone matrices, an effective method for sorption and regeneration for repeated applications (Vijayaraghavan & Jegan, 2015).

Safety And Hazards

Praseodymium(III) trifluoromethanesulfonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

praseodymium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Pr/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUBZIWQWFQCHU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9O9PrS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432455
Record name Praseodymium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Praseodymium(III) trifluoromethanesulfonate

CAS RN

52093-27-3
Record name Praseodymium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Praseodymium(III) trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Praseodymium(III) trifluoromethanesulfonate
Reactant of Route 2
Praseodymium(III) trifluoromethanesulfonate
Reactant of Route 3
Praseodymium(III) trifluoromethanesulfonate

Citations

For This Compound
10
Citations
R Alves, RC Sabadini, TS Gonçalves… - … Journal of Green …, 2019 - Taylor & Francis
Praseodymium triflate (PrTrif) is used as a dopant for the synthesis of new solid polymer electrolytes (SPEs) based on chitosan. Our focus is to study the influence of the salt amount on …
Number of citations: 6 www.tandfonline.com
SK De - Synthetic Communications®, 2008 - Taylor & Francis
Paal–Knorr condensation of 2,5-hexadione with primary amines in the presence of a catalytic amount of praseodymium(III) trifluoromethanesulfonate under solvent-free conditions has …
Number of citations: 11 www.tandfonline.com
M Hirose, T Kobayashi, N Tanaka, A Mikagi… - Bioorganic & Medicinal …, 2021 - Elsevier
Desmosine and isodesmosine are crosslinking amino acids of elastin, which is an essential component of the dermal extracellular matrix protein. Quantitative analysis of crosslinker …
Number of citations: 6 www.sciencedirect.com
AYI Rubaye - American Journal of Physical Chemistry, 2015 - researchgate.net
Calix [4] pyrrole derivative was used to target lanthanide cations. Meso tetramethyl-tetrakis-[(4-N, N-diethylacetamide) phenoxymethyl] calix [4] pyrrole, L2 was synthesised. This …
Number of citations: 3 www.researchgate.net
R Ramachandran, D Johnson-McDaniel… - Chemistry of …, 2016 - ACS Publications
We report 1–2 unit-cell-thick CaF 2 nanosheets, which can be converted topochemically into LaF 3–2x O x nanosheets that scroll spontaneously. The formation of CaF 2 nanosheets is …
Number of citations: 19 pubs.acs.org
MM Mateus, R Carvalho, JC Bordado, RG Dos Santos - Data in brief, 2015 - Elsevier
Herein, the data acquired regarding the preliminary experiments conducted with different catalyst, as well as with two polyhydric alcohols (glycerol and 2-ethylhexanol), for the …
Number of citations: 15 www.sciencedirect.com
T Wang - 2018 - irl.umsl.edu
Carbohydrates are the most abundant molecules among the four essential classes of biomolecules that also include nucleic acids, lipids and proteins. Unlike proteins and nucleic acids, …
Number of citations: 2 irl.umsl.edu
R Ramachandran - 2017 - getd.libs.uga.edu
The metal borides are well known for their high melting points, strength and hardness which make them useful for high performance applications. Conversely, the metal fluorides are …
Number of citations: 1 getd.libs.uga.edu
P Raghavan, J Fatima - 2021 - books.google.com
Polymer and Ceramic Electrolytes for Energy Storage Devices features two volumes that focus on the most recent technological and scientific accomplishments in polymer, ceramic, and …
Number of citations: 2 books.google.com
S Jayanthi, M Ulaganathan - Polymer and Ceramic Electrolytes …, 2021 - books.google.com
In recent years, biopolymers have played a vital role in the field of polymer electrolytes, which are used in various electrochemical energy storage devices. Solid polymer electrolytes (…
Number of citations: 1 books.google.com

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